Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-

Description

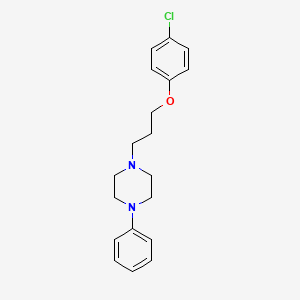

Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-, is a substituted piperazine derivative characterized by a phenyl group at the 4-position of the piperazine ring and a 3-(4-chlorophenoxy)propyl chain at the 1-position. This structural configuration confers unique pharmacological properties, particularly in receptor binding and selectivity.

Properties

CAS No. |

84344-35-4 |

|---|---|

Molecular Formula |

C19H23ClN2O |

Molecular Weight |

330.8 g/mol |

IUPAC Name |

1-[3-(4-chlorophenoxy)propyl]-4-phenylpiperazine |

InChI |

InChI=1S/C19H23ClN2O/c20-17-7-9-19(10-8-17)23-16-4-11-21-12-14-22(15-13-21)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2 |

InChI Key |

WMXKSRGULUDETA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- typically involves the reaction of piperazine with 3-(4-chlorophenoxy)propyl chloride and phenyl magnesium bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

-

Step 1: Formation of 3-(4-chlorophenoxy)propyl chloride

- React 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

- The reaction is carried out in an organic solvent like dichloromethane at room temperature.

-

Step 2: Reaction with Piperazine

- The 3-(4-chlorophenoxy)propyl chloride is then reacted with piperazine in the presence of a base such as sodium hydroxide.

- The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.

-

Step 3: Addition of Phenyl Group

- The intermediate product is then reacted with phenyl magnesium bromide (Grignard reagent) to introduce the phenyl group.

- The reaction is carried out in an inert atmosphere, typically using anhydrous conditions.

Industrial Production Methods

Industrial production of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Building Blocks : This compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo substitution reactions makes it valuable in organic synthesis.

- Reactivity Studies : The unique properties of the chlorophenoxy group allow researchers to study its reactivity under various conditions, leading to insights into reaction mechanisms.

Biology

- Biological Pathway Studies : The compound is utilized in exploring biological pathways and interactions, particularly in receptor-ligand binding studies. Its structural features enable it to modulate the activity of specific enzymes and receptors.

- Anticonvulsant Activity : Research indicates that piperazine derivatives exhibit anticonvulsant properties, making them candidates for further pharmacological studies aimed at treating epilepsy .

Medicine

- Pharmaceutical Development : Piperazine derivatives are investigated as potential lead compounds for developing new pharmaceuticals. Their ability to inhibit specific biological targets positions them as candidates for treating various disorders, including inflammation and affective disorders .

- Anti-inflammatory Agents : Some derivatives have shown promise as anti-inflammatory agents by inhibiting chemokine activity, which plays a crucial role in leukocyte trafficking during inflammation .

Case Studies

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, leading to modulation of neurotransmitter release and signaling. This interaction is believed to underlie its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

The following analysis compares Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- with structurally or functionally related piperazine derivatives, focusing on substituent effects, receptor affinity, and therapeutic applications.

Structural Analogues with Phenoxy/Alkoxy Side Chains

Key Findings :

- The 4-chlorophenoxy group in the target compound may confer higher metabolic stability compared to BP-554’s methylenedioxy group, which is prone to oxidative degradation .

Piperazines with Halogenated Aromatic Moieties

Key Findings :

- The target compound’s 4-chlorophenoxypropyl chain differentiates it from SC211’s amide-linked chlorophenyl group, likely reducing peptidase susceptibility .

- Unlike 4-CPP , the target compound’s extended side chain may shift receptor selectivity from 5-HT2C to 5-HT1A or D2R .

Antipsychotic and Antimicrobial Piperazines

Key Findings :

- The target compound lacks HRP 392’s benzisoxazole group, which is critical for reducing D2R-related side effects, suggesting a different safety profile .

Biological Activity

Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- is a synthetic compound belonging to the piperazine class, characterized by its bicyclic structure. This compound has drawn attention in medicinal chemistry due to its unique substituents that may enhance its biological activity. This article explores its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- is , with a molecular weight of approximately 320.85 g/mol. The structure features a piperazine ring substituted with a 4-chlorophenoxy group and a phenyl group, which are critical for its biological activity.

Studies have indicated that piperazine derivatives often exhibit significant binding affinities to various neurotransmitter receptors. For instance, compounds similar to Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- have shown interactions with serotonin receptors, which are implicated in mood regulation and anxiety disorders . The specific binding affinity of this compound to serotonin receptor subtypes remains an area for further investigation.

Antimicrobial Activity

Research has suggested that piperazine derivatives can exhibit antimicrobial properties. For example, compounds with similar structures have shown selective activity against pathogens such as Chlamydia and Neisseria meningitidis. The mechanism often involves disruption of bacterial cell function through interaction with specific cellular targets .

Structure-Activity Relationship (SAR)

The unique combination of substituents on the piperazine ring significantly influences the biological activity of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-. A comparative analysis with other piperazine derivatives reveals that variations in substituent groups can lead to differences in solubility, receptor affinity, and overall pharmacological effects.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Similar structure but different substituents | Potential antidepressant properties |

| 1-(3-Trifluoromethylphenyl)piperazine | Contains trifluoromethyl group | Studied for psychoactive effects |

| 1-(4-Chlorophenyl)piperazine | Simpler derivative | Commonly researched for serotonin receptor interactions |

| 1-(2-Methoxyphenyl)piperazine | Methoxy substitution alters solubility | Varies in receptor affinity |

This table illustrates how structural modifications can lead to diverse biological activities among piperazine derivatives.

Antidepressant Effects

A study focusing on the antidepressant potential of piperazine derivatives highlighted that compounds with specific phenyl substitutions showed significant efficacy in animal models of depression. The mechanism was linked to enhanced serotonergic activity .

Antimicrobial Efficacy

In another study, Piperazine derivatives were tested for their ability to inhibit the growth of Chlamydia trachomatis. The results demonstrated that certain modifications increased selectivity and potency against this pathogen, suggesting potential for developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 1-(3-chloropropyl)-4-phenylpiperazine (CAS 21279-77-6) with 4-chlorophenol under alkaline conditions (e.g., K₂CO₃ in DMF) to substitute the chloride with the phenoxy group .

- Step 2 : Purify via crystallization (e.g., using diethyl ether) or flash chromatography. Yields vary (8.6–37.7%) depending on stoichiometry and solvent choice .

- Key Reagents : 4-Chlorophenol, DMF, K₂CO₃, DCM for workup .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.00–7.32 ppm for fluorobenzyl derivatives ).

- LC/MS : Validate molecular weight (e.g., exact mass ±0.01 Da) and purity (>95%) .

- Melting Point Analysis : Determine crystalline stability (e.g., mp 81–82°C for analogous fluorobenzyl-piperazine derivatives ).

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation (Category 2A hazard) .

- Ventilation : Use fume hoods to minimize inhalation risks; monitor vapor pressure (<0.1 mmHg at 25°C) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of phenolate ions .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction rates in biphasic systems.

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .

- Case Study : A 37.7% yield was achieved using DCM and DIEA for analogous piperazine derivatives .

Q. How do structural modifications (e.g., 4-chlorophenoxy vs. fluorobenzyl groups) impact biological target engagement?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing 4-chlorophenoxy with 4-fluorobenzyl) and test kinase inhibition via in vitro assays (IC₅₀ values).

- Data : Fluorobenzyl derivatives showed enhanced tyrosine kinase inhibition (e.g., 50% inhibition at 10 µM) due to increased lipophilicity (logP ~3.2) .

- Analytical Tools : Molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodology :

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Batch Analysis : Compare purity (>98% via HPLC) and stereochemistry (chiral HPLC) across studies .

- Meta-Analysis : Aggregate data from PubChem and Reaxys to identify outliers .

Q. What analytical methods are effective in detecting impurities (e.g., Trazodone EP Impurity G analogs)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.